molecular formula C27H18N2O8 B10883433 2-Oxo-1,2-diphenylethyl 4-(2,4-dinitrophenoxy)benzoate

2-Oxo-1,2-diphenylethyl 4-(2,4-dinitrophenoxy)benzoate

Cat. No.: B10883433
M. Wt: 498.4 g/mol
InChI Key: NUHJRVGMPLBRRW-UHFFFAOYSA-N
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Description

2-Oxo-1,2-diphenylethyl 4-(2,4-dinitrophenoxy)benzoate is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1,2-diphenylethyl 4-(2,4-dinitrophenoxy)benzoate typically involves multi-step organic reactions. One common method includes the esterification of 2-Oxo-1,2-diphenylethanol with 4-(2,4-dinitrophenoxy)benzoic acid under acidic conditions. The reaction is often carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is refluxed to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1,2-diphenylethyl 4-(2,4-dinitrophenoxy)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to different derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amino derivatives.

Scientific Research Applications

2-Oxo-1,2-diphenylethyl 4-(2,4-dinitrophenoxy)benzoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Oxo-1,2-diphenylethyl 4-(2,4-dinitrophenoxy)benzoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the nitro groups can participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-1,2-diphenylethyl 4-[(4-tert-butylbenzoyl)amino]benzoate
  • 2-Oxo-1,2-diphenylethyl 4-(dimethylamino)benzoate

Uniqueness

Compared to similar compounds, 2-Oxo-1,2-diphenylethyl 4-(2,4-dinitrophenoxy)benzoate is unique due to the presence of the 2,4-dinitrophenoxy group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C27H18N2O8

Molecular Weight

498.4 g/mol

IUPAC Name

(2-oxo-1,2-diphenylethyl) 4-(2,4-dinitrophenoxy)benzoate

InChI

InChI=1S/C27H18N2O8/c30-25(18-7-3-1-4-8-18)26(19-9-5-2-6-10-19)37-27(31)20-11-14-22(15-12-20)36-24-16-13-21(28(32)33)17-23(24)29(34)35/h1-17,26H

InChI Key

NUHJRVGMPLBRRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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